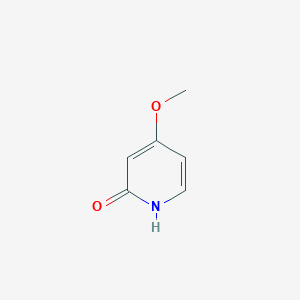

4-Methoxy-2(1H)-pyridinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIUQZRSHNDQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Pyridinone Scaffold

The pyridinone framework, characterized by a six-membered ring containing a nitrogen atom and a carbonyl group, is a cornerstone of modern medicinal chemistry and organic synthesis. frontiersin.orgnih.gov These structures are recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov The versatility of the pyridinone core lies in its capacity to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition in biological systems. frontiersin.orgrsc.org

The two primary isomeric forms, 2(1H)-pyridinones and 4(1H)-pyridinones, are not only prevalent in numerous natural products but also serve as indispensable building blocks in the development of new therapeutic agents. frontiersin.orgiipseries.org The ease with which the pyridinone ring can be functionalized allows chemists to fine-tune its physicochemical properties, such as polarity and lipophilicity, to optimize its performance in various applications. frontiersin.org This adaptability has led to the inclusion of the pyridinone scaffold in a growing number of FDA-approved drugs, underscoring its therapeutic importance. frontiersin.orgrsc.org

4 Methoxy 2 1h Pyridinone: a Versatile Player in Pyridinone Chemistry

Classical Synthetic Approaches

Traditional methods for synthesizing the pyridinone core have historically relied on two primary strategies: the formation of the heterocyclic ring through cyclization reactions and the chemical modification of pre-existing pyridine (B92270) or related six-membered ring structures. nih.govfrontiersin.org

Cyclization Reactions for Pyridinone Ring Formation

The construction of the pyridinone ring from acyclic precursors is a fundamental approach that encompasses various cyclization strategies.

Condensation reactions are a cornerstone in the synthesis of pyridinone derivatives, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia (B1221849). nih.govfrontiersin.org These reactions offer a versatile means to construct the pyridinone ring from readily available starting materials.

A common strategy involves the condensation of 1,3-dicarbonyl compounds with sources of nitrogen. For instance, ethyl acetoacetate (B1235776) can be converted to an imino ester in aqueous ammonia, which then undergoes condensation with diethyl malonate to yield ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov Another example is the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. nih.gov This method is noted for its efficiency and tolerance of a wide range of functional groups. nih.gov

The Knoevenagel condensation provides another route, where malononitrile (B47326) reacts with 1,3-dicarbonyls. This is followed by cycloaddition and isomerization to form 3-cyano-2-pyridinone derivatives. arabjchem.org This reaction typically proceeds in ethanol (B145695) and water at reflux temperature in the presence of a base catalyst like triethylamine. arabjchem.org

| Starting Materials | Reagents/Catalysts | Product | Reference |

| Ethyl acetoacetate, Diethyl malonate | Aqueous ammonia | Ethyl 4-hydroxy-2-pyridinone-3-carboxylate | nih.gov |

| Dimethyl 3-oxopentanedioate, Primary amine | N,N-dimethylformamide dimethyl acetal (DMF-DMA), L-proline | 2-(1H)-pyridinone derivatives | nih.gov |

| 1,3-Diketones, Malononitrile | Triethylamine | 3-Cyano-2-pyridinone derivatives | arabjchem.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including pyridinones. researchgate.netwikipedia.org This reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium-based complexes, to form a cyclic olefin with the liberation of a small volatile molecule like ethylene. wikipedia.org RCM is valued for its functional group tolerance and its ability to form various ring sizes. wikipedia.org

The synthesis of pyridinone derivatives via RCM generally involves the preparation of a bis(allylic) pyridone precursor. cam.ac.uk These precursors can then undergo intramolecular cyclization using a catalyst such as Grubbs' second-generation catalyst to form dihydroquinolizinone derivatives, which can be further transformed into the desired pyridone-containing systems. cam.ac.uk For example, a library of functionalized 2-pyridones has been successfully constructed using RCM as a key step. researchgate.net This approach has also been utilized in the synthesis of 3-amino-2-pyridone libraries from α-amino acrylamide (B121943) precursors. acs.org

| Precursor | Catalyst | Product Type | Reference |

| Bis(allylic) pyridones | Grubbs' second-generation catalyst | Dihydroquinolizinone derivatives | cam.ac.uk |

| α-Amino acrylamide derivatives | Ruthenium-based catalysts | 3-Amino-2-pyridone library | acs.org |

Transformations from Pyridine or Related Six-Membered Rings

An alternative to building the pyridinone ring from scratch is to modify an existing pyridine ring. nih.govfrontiersin.org A common method involves the oxidation of pyridine to pyridine-N-oxide, followed by further transformations. For example, treatment of pyridine with hydrogen peroxide and nitric acid yields 4-nitropyridine-N-oxide. Subsequent acetylation and elimination reactions can then generate the corresponding pyridinone. nih.gov Another approach is the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines under mild conditions, which proceeds through a key N-difluoromethylpyridinium salt intermediate. acs.org

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of pyridinones, with a particular emphasis on transition metal-catalyzed reactions.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridinones, by enabling reactions that are more atom- and step-economical. sioc-journal.cn These methods often involve the direct functionalization of C-H bonds, offering a more efficient alternative to classical multi-step sequences. sioc-journal.cnthieme-connect.com

Various transition metals, including palladium, copper, nickel, and cobalt, have been employed in the synthesis of pyridones. sioc-journal.cnacs.org For example, palladium-catalyzed C-C bond coupling reactions have been used to create C6-annulated pyridones. nih.gov In contrast, oxidative coupling promoted by silver salts can lead to the formation of O-annulated pyridones at the same position. nih.gov Copper-catalyzed [2+2+2] cycloaddition reactions of alkynes and isocyanates have also been developed for the synthesis of 2(1H)-pyridinones. acs.org Furthermore, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides a route to pyridinones with good yields and functional group tolerance. organic-chemistry.org

| Catalyst System | Reaction Type | Product Type | Reference |

| Pd(0) | Intramolecular C-C coupling | C6-Annulated pyridones | nih.gov |

| Silver salts | Oxidative C-O coupling | O-Annulated pyridones | nih.gov |

| Copper | [2+2+2] Cycloaddition | 2(1H)-Pyridinones | acs.org |

| Co(III) | Redox-neutral annulation | Pyridinones | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including this compound derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. beilstein-journals.org

A notable example is the three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides in the presence of potassium carbonate as a base promoter in ethanol. beilstein-journals.org Under microwave irradiation, this reaction proceeds efficiently to afford N-alkylated 2-pyridones in high yields (81–94%) within a significantly reduced reaction time of 15 minutes, compared to 180 minutes with conventional heating which provided lower yields (65–77%). beilstein-journals.org

Another application of microwave assistance is in the four-component domino reaction for synthesizing substituted pyridone derivatives. This reaction utilizes acyclic 1,3-diketones, amines, diethyl malonate, and triethyl orthoformate under catalyst- and solvent-free conditions at 120 °C, demonstrating the versatility of microwave heating in promoting complex transformations. beilstein-journals.org Furthermore, microwave irradiation has been successfully employed in the oxidation of 4H-pyran derivatives to yield 3-cyano-2-pyridones, showcasing higher efficiency than other energy sources like conventional heating or infrared irradiation. mdpi.com The synthesis of 1,4-dihydropyridine (B1200194) derivatives through a microwave-assisted Hantzsch condensation has also been reported, highlighting the broad applicability of this technology in heterocyclic synthesis. mdpi.com

Solvent-Free Synthesis

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. cmu.edu This approach has been effectively applied to the synthesis of this compound derivatives.

A one-pot, four-component reaction for the synthesis of 3,4-dihydro-2-pyridone derivatives has been developed using Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, and ammonium (B1175870) acetate. mui.ac.irnih.gov This reaction is efficiently catalyzed by SiO2-Pr-SO3H under solvent-free conditions, resulting in high product yields, short reaction times, and easy handling. mui.ac.irnih.gov The effectiveness of the solvent-free approach was demonstrated by comparing it with various solvents, where the solvent-free system provided the highest yield (93%) in the shortest time (32 minutes). nih.gov

Additionally, a microwave-assisted, solvent-free, four-component domino reaction has been reported for the synthesis of substituted pyridone derivatives from acyclic 1,3-diketones, amines, diethyl malonate, and triethyl orthoformate. beilstein-journals.org The Hilbert-Johnson reaction, for the preparation of N-alkyl-2(1H)-pyridones from 2-alkoxypyridines and alkyl halides, can also be performed under solvent-free conditions, often accelerated by microwave irradiation. clockss.org

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and efficient synthetic routes. nih.gov While specific chemoenzymatic methods for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of this approach are relevant to the synthesis of its complex derivatives.

This methodology often involves using enzymes for key stereoselective steps, such as the conversion of amides to enantiomerically enriched alcohols through a one-pot sequential process combining a chemical reaction with an asymmetric biocatalytic reduction. nih.gov For instance, cytochrome P450 monooxygenases have been used for regio-specific oxidations of complex alkaloids, which could be a potential strategy for functionalizing pyridinone scaffolds. nih.gov The application of chemoenzymatic strategies allows for the creation of key precursors for pharmaceuticals with high precision. nih.gov

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, minimizing the need for isolating intermediates and reducing waste. ekb.eg This approach has been widely used for the synthesis of functionalized pyridinone derivatives.

A notable example is the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives from Meldrum's acid, benzaldehyde derivatives, methyl acetoacetate, and ammonium acetate. mui.ac.irnih.gov This reaction, catalyzed by SiO2-Pr-SO3H under solvent-free conditions, is praised for its high yields, short reaction times, and environmentally friendly nature. mui.ac.irnih.gov

Another efficient MCR involves the synthesis of novel polyfunctionalized pyridines through the reaction of arylidene malononitrile, methylarylketones, and sodium ethoxide in ethanol. ekb.eg This method provides good yields and is considered advantageous due to its cost-effectiveness, time-saving nature, and adherence to green chemistry principles. ekb.eg Furthermore, a three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation offers a rapid and high-yielding route to N-alkylated 2-pyridones. beilstein-journals.org

The versatility of MCRs is further demonstrated by the synthesis of 3,4,6-triaryl-2(1H)-pyridones from aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of sodium hydride. nih.gov

Selective Alkylation and Functionalization

Selective N-alkylation of this compound is a critical transformation for the synthesis of various biologically active molecules, as direct N-alkylation often competes with O-alkylation. nih.gov To address this challenge, several strategies have been developed to achieve high regioselectivity.

One effective method involves using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as a base under anhydrous conditions. researchgate.net This procedure facilitates the selective N-alkylation of 4-alkoxy-2-pyridones with various alkyl, benzyl (B1604629), allyl, and propargyl halides. researchgate.net This protocol was successfully applied to the synthesis of 4-methoxy-1-methyl-2-pyridone. researchgate.net

Another approach is the O- to N-alkyl migration, which can be promoted by lithium iodide under solvent-free conditions, providing good to excellent yields of N-alkylated 2-pyridones. researchgate.net Transition metal catalysts have also been employed for this isomerization. nih.gov For the synthesis of N-alkenyl-2-pyridones, a one-pot method using 2-halopyridinium salts and aldehydes has been reported to proceed with high diastereoselectivity under mild conditions. nih.gov

The table below summarizes a selection of N-alkylation strategies for 2-pyridone derivatives.

| Starting Material | Alkylating Agent/Reagents | Catalyst/Base | Conditions | Product | Yield | Reference |

| 4-Alkoxy-2-pyridone | Alkyl/Benzyl/Allyl/Propargyl halides | n-Bu4NI / t-BuOK | Anhydrous, mild | N-Alkylated-4-alkoxy-2-pyridone | - | researchgate.net |

| 2-Alkoxypyridine | - | LiI | Heat, solvent-free | N-Alkyl-2-pyridone | Good to excellent | researchgate.net |

| 2-Halopyridinium salt | Aldehydes | - | Mild, one-pot | N-Alkenyl-2-pyridone | High diastereoselectivity | nih.gov |

| 2-Methoxy-6-methylpyridine | Alkylating reagent | None | 100-110 °C, solvent-free | N-Alkylated-6-methyl-2-pyridone | Good to excellent | core.ac.uk |

| 2-Pyridone | Allyl chloroacetate | - | - | Allyl 2-(2-oxo-1(2H)-pyridinyl)acetate | - | nih.gov |

O- to N-Alkyl Migration

The conversion of O-alkylated 2-alkoxypyridines to their corresponding N-alkyl-2-pyridone isomers is a significant transformation in pyridone chemistry. This rearrangement, known as O- to N-alkyl migration, provides a reliable route to N-substituted pyridones, which are prevalent in many natural products and pharmaceutical agents. scholaris.cauiowa.edu

One effective method involves the use of a substoichiometric amount of lithium iodide (LiI) under neat (solvent-free) conditions with heating. core.ac.uk This approach has been successfully applied to a variety of substituted benzyl groups, affording high yields of the N-benzyl pyridone products. core.ac.uk For instance, the migration of different substituted benzyl groups has been achieved with yields ranging from 57% to 95%. core.ac.uk The reaction conditions, typically involving heating at 100°C for 8 to 26 hours, are influenced by the substitution pattern on the pyridine ring. core.ac.uk

Further studies have expanded the scope of this migration to include 2-benzyloxy, 2-allyloxy, and 2-propargyloxypyridines. core.ac.ukresearchgate.net These reactions, also promoted by lithium iodide, can be conducted under solvent-free conditions, aligning with green chemistry principles. researchgate.net The process has demonstrated good to excellent yields across a range of substrates. researchgate.net

A practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones has also been developed using tetrabutylammonium iodide as a catalyst and potassium tert-butoxide as the base under mild, anhydrous conditions. researchgate.netresearchgate.net This method was successfully used to prepare 4-methoxy-1-methyl-2-pyridone, a key building block in heterocyclic synthesis. researchgate.netresearchgate.netresearchgate.net

Table 1: Synthesis of N-Alkyl-2-pyridone Derivatives via O- to N-Alkyl Migration

| Entry | R1 | R2 | R3 | R4 | R5 | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | H | H | CH3 | H | C6H5 | 101m | 57 |

| 2 | CH3 | H | H | H | C6H5 | 101p | 59 |

| 3 | H | H | H | H | 2,6-Cl2C6H4 | 101q | 85 |

| 4 | H | H | H | H | 2-naphthyl | 101r | 95 |

| 5 | H | H | H | H | 4-CF3C6H5 | 101s | 84 |

| 6 | H | H | H | H | 4-CNC6H5 | 101t | 60 |

Adapted from Tasker, Lanni, and co-workers' study on the synthesis of 2-pyridones. core.ac.uk

C-3 Selective Functionalization via Lithiation

The direct functionalization of the 4-methoxy-2-pyridone core at the C-3 position is a powerful strategy for introducing molecular diversity. Lithiation has proven to be a highly effective method for achieving this selectivity.

Research has shown that treating 4-methoxy-2-pyridone with butyllithium (B86547) at a low temperature of –78 °C results in exclusive lithiation at the C-3 position. rsc.org This highly regioselective process is attributed to the directing effect of the methoxy group. The resulting C-3 lithiated intermediate can then be reacted with a variety of electrophiles to yield the corresponding C-3 substituted derivatives. rsc.org

Examples of successful electrophilic quenching include reactions with:

Deuterium oxide (MeOD)

Methyl iodide (Mel)

Carbon dioxide (CO2)

Benzaldehyde

(E)-but-2-enal rsc.org

This methodology provides a convenient route to 3,5-disubstituted 4-oxy-2-pyridones, which are structural motifs found in natural products like tenellin and funiculosin. rsc.org The ability to selectively introduce substituents at the C-3 position is crucial for the synthesis of complex and biologically active molecules. rsc.orgresearchgate.net

Directed lithiation is a general and efficient process for producing various substituted pyridine derivatives in a single step, which might be challenging to prepare through other synthetic routes. clockss.org

Table 2: C-3 Selective Functionalization of 4-Methoxy-2-pyridone via Lithiation

| Electrophile | Product (E) | Yield (%) |

|---|---|---|

| PhCHO | PhCH(OH) | 90 |

| 2-MeOC6H4CHO | 2-MeOC6H4CH(OH) | 89 |

| B(OMe)3 | OH | 65 |

| I2 | I | 76 |

| BrCN | Br | 67 |

Data from a study on directed lithiation and substitution of 4-methoxypyridine. clockss.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridinone derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.in These principles focus on aspects such as waste prevention, the use of safer solvents and reagents, and energy efficiency. nih.gov

In the context of this compound synthesis, several strategies align with green chemistry:

Solvent-Free Reactions: As seen in the LiI-promoted O- to N-alkyl migration, conducting reactions without a solvent (neat) reduces waste and the environmental hazards associated with solvent use and disposal. researchgate.netnih.gov

Catalysis: The use of catalytic amounts of reagents, such as lithium iodide or tetrabutylammonium iodide, is preferred over stoichiometric amounts, minimizing waste. core.ac.ukresearchgate.netresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Directed lithiation followed by electrophilic quench is an example of a high atom economy reaction. rsc.org

Use of Safer Solvents: When solvents are necessary, the choice of greener alternatives is encouraged. For instance, some syntheses of pyridinone derivatives have explored the use of ethanol or water, which are more environmentally benign than many traditional organic solvents. rasayanjournal.co.in

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry are energy-efficient techniques that can accelerate reaction rates and reduce energy consumption compared to conventional heating methods. nih.gov These methods are being explored for the synthesis of various heterocyclic compounds, including pyridinones. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to the greenness of a process by reducing the need for intermediate purification steps, thereby saving solvents and energy. nih.gov The synthesis of certain quinolinone derivatives, structurally related to pyridinones, has successfully employed one-pot procedures. nih.gov

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. rasayanjournal.co.innih.gov

Derivatization and Structural Modification Strategies

Strategies for Modifying the Pyridinone Ring

Modification of the pyridinone core is a primary strategy for developing new chemical entities. These modifications can influence the molecule's reactivity, selectivity, and biological activity through electronic and steric effects.

The substituents present on the 4-methoxy-2(1H)-pyridinone ring play a critical role in directing the course and outcome of chemical reactions. The methoxy (B1213986) group at the C4 position, being an electron-donating group, influences the electron density of the ring and thus its reactivity towards electrophiles and nucleophiles.

Research has shown that electron-withdrawing groups (EWGs) on the pyridinone ring can significantly alter reaction pathways. For instance, in the reaction of 4-methoxypyridine (B45360) derivatives with methyl iodide, the presence of an EWG, such as a nitro (NO₂) or bromo (Br) group at the C3 position, favors the formation of the N-methylated 4-pyridone product over the corresponding pyridinium (B92312) salt. researchgate.net This selectivity is attributed to the electronic influence of the substituent on the stability of the intermediates. researchgate.net

The reactivity in cycloaddition reactions is also governed by the ring's substituents. The 4-methoxy group is compatible with various reaction conditions, including palladium/norbornene cooperative catalysis for the dual functionalization of iodinated 2-pyridones, allowing for smooth reactions at other positions on the ring. nih.gov In Diels-Alder reactions, 2(1H)-pyridones bearing a methoxy substituent can act as dienes, reacting with dienophiles to form isoquinuclidine derivatives. jst.go.jp The stereoselectivity of such reactions is influenced by the electronic nature of these substituents. jst.go.jp

Table 1: Influence of Substituents on the Reactivity of the Pyridinone Ring

| Position | Substituent | Reaction Type | Observed Effect | Reference |

| C3 | Electron-Withdrawing (e.g., NO₂, Br) | N-alkylation | Favors formation of 1-alkyl-4-pyridone over pyridinium salt. | researchgate.net |

| C4 | Methoxy | Diels-Alder Cycloaddition | Acts as a diene; influences stereoselectivity. | jst.go.jp |

| C3/C5 | Various (F, Cl, ester) on 4-iodo-2-pyridone | Pd/NBE Catalysis | Allows for smooth ortho-alkylation and -arylation. | nih.gov |

| C4 | Methoxy | [4+4] Photocycloaddition | Participates in cross-cycloaddition reactions. | researchgate.net |

The functionalization of the this compound core at its carbon atoms is a key strategy for creating diverse derivatives. Different positions on the ring exhibit unique reactivity, allowing for selective modifications.

C3 Position: The C3 position is particularly susceptible to electrophilic substitution, especially after metallation. Lithiation of 4-methoxy-2-pyridone using butyllithium (B86547) at low temperatures (–78 °C) occurs exclusively at the C3 position. rsc.org The resulting lithiated intermediate can be quenched with a variety of electrophiles to introduce new functional groups. rsc.org

Table 2: C3-Functionalization of 4-Methoxy-2-pyridone via Lithiation

| Reagent (Electrophile) | Introduced Functional Group | Product | Reference |

| MeOD | Deuterium | 3-Deuterio-4-methoxy-2-pyridone | rsc.org |

| MeI | Methyl | 4-Methoxy-3-methyl-2-pyridone | rsc.org |

| CO₂ | Carboxylic Acid | 1,2-Dihydro-4-methoxy-2-oxo-pyridine-3-carboxylic acid | rsc.org |

| Benzaldehyde (B42025) | Hydroxybenzyl | 3-(Hydroxy(phenyl)methyl)-4-methoxy-2-pyridone | rsc.org |

| (E)-But-2-enal | Hydroxybutenyl | 3-((E)-1-Hydroxybut-2-en-1-yl)-4-methoxy-2-pyridone | rsc.org |

C5 and C6 Positions: While the C3 position is most reactive towards lithiation, functionalization at C5 and C6 can be achieved through modern synthetic methods. Transition metal-catalyzed C-H activation has emerged as a powerful tool. researchgate.net For example, iridium(III)-catalyzed dual C-H functionalization of N-pyridyl-2-pyridones allows for the construction of fused systems involving the C5 and C6 positions. researchgate.net Furthermore, palladium/norbornene cooperative catalysis enables the ortho-alkylation and -arylation of 4-iodo-2-pyridones, which can be used to introduce substituents at the C3 and C5 positions. nih.gov The synthesis of 3,5-disubstituted 4-oxy-2-pyridones can be achieved by first synthesizing a 5-substituted 4-methoxy-2-pyridone and then performing lithiation and electrophilic quench at the C3 position. rsc.org

Synthesis of Fused-Ring Systems Incorporating this compound

The 2-pyridone ring, with its conjugated diene system, is an excellent substrate for cycloaddition reactions to build fused polycyclic structures. diva-portal.orgorganic-chemistry.org The this compound scaffold can participate in these reactions to generate complex molecules with potential biological activity. tandfonline.commdpi.comscielo.br

A notable example is the intermolecular [4+4] photocycloaddition. While many 2-pyridones photodimerize, 4-methoxy-2-pyridone itself does not. However, it can undergo a selective [4+4] cross-cycloaddition with other 2-pyridones that lack a 4-methoxy group, yielding tricyclic diazadi-ketone structures. researchgate.net

The pyridone ring can also act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). The oxidation of the C2–C3 bond in bicyclic thiazolino-2-pyridones allows for a selective [4+2] reaction between the diene system of the pyridone ring and an aryne dienophile. acs.orgdiva-portal.org The presence of a methoxy group on the aryne influences the regioselectivity of the cycloaddition, demonstrating the synthetic utility of this method for creating structurally complex, sp³-rich scaffolds. acs.orgdiva-portal.org Furthermore, Ir(III)-catalyzed annulation reactions involving the C5 and C6 positions of N-pyridyl-2-pyridones with diazonaphthalenones have been used to synthesize naphthofuran-fused pyridones. researchgate.net

Preparation of Hybrid Molecules

Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or novel biological activities. nih.gov The this compound core is frequently used as one of the key motifs in this approach.

Various synthetic strategies are employed to create these hybrids. One common method is the use of multicomponent reactions. For instance, a one-pot, four-component reaction involving an aryl azide, a propargyl aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid can produce complex hybrids containing pyrazole, pyridinone, and 1,2,3-triazole rings. researchgate.net

Another approach involves sequential reactions, such as an Ugi-azide four-component reaction followed by a rhodium(III)-catalyzed intermolecular annulation to prepare tetrazole-isoquinolone/pyridone hybrids. beilstein-journals.org Simpler strategies involve connecting two motifs with a flexible linker. A pyridone-based phthalimide (B116566) "fleximer" was synthesized by joining the two pharmacophores with a propyl linker, aiming to combine the properties of both parent structures. acs.org These hybrid molecules often exhibit improved physicochemical properties and may possess unique mechanisms of action compared to their individual components. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Elucidation

The structural confirmation and characterization of 4-Methoxy-2(1H)-pyridinone and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. evitachem.comcymitquimica.comresearchgate.netacs.orgfrontiersin.org These methods provide a detailed fingerprint of the molecule, revealing the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, the methoxy (B1213986) protons (OCH₃) typically appear as a singlet around δ 3.9 ppm. The protons on the pyridine (B92270) ring are observed in the aromatic region, generally between δ 6.5 and 7.8 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the ring. A broad singlet corresponding to the NH proton of the dihydropyridine (B1217469) ring can be found further downfield, around δ 10–12 ppm. For 1-(2'-Deoxy-ß-D-erythro-pentofuranosyl)-3-methoxy-2(1H)-pyridinone, the methoxy protons appear as a singlet at δ 3.77-3.67 ppm. wiley-vch.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For a derivative, 4-(trifluoromethyl)-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile, the carbonyl carbon (C=O) of the pyridinone ring resonates at approximately δ 154.49 ppm. arabjchem.org The carbon attached to the methoxy group and other ring carbons appear at distinct chemical shifts, which are influenced by the electronic environment. For instance, in 1-(2'-Deoxy-ß-D-erythro-pentofuranosyl)-3-methoxy-2(1H)-pyridinone, the carbons of the pyridinone ring show signals at δ 169.7, 165.0, 134.0, 101.7, and 96.1 ppm, while the methoxy carbon resonates at δ 55.4 ppm. wiley-vch.de

| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | - | ~3.9 (s, 3H, OCH₃), 6.5-7.8 (m, aromatic H), ~10-12 (br s, 1H, NH) | - | |

| 1-(2'-Deoxy-ß-D-erythro-pentofuranosyl)-3-methoxy-2(1H)-pyridinone | CD₃OD | 7.87 (d, 1H), 6.37 (t, 1H), 6.05 (dd, 1H), 5.81 (d, 1H), 4.32 (td, 1H), 3.91 (dd, 1H), 3.77-3.67 (m, 5H, H-5' and OCH₃), 2.36 (ddd, 1H), 2.07-2.01 (m, 1H) | 169.7, 165.0, 134.0, 101.7, 96.1, 88.0, 85.7, 71.1, 61.8, 55.4, 41.5 | wiley-vch.de |

| 4-(trifluoromethyl)-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile | DMSO-d6 | 8.36 (s, 1H, NH), 7.12 (s, 1H), 2.38 (s, 3H, CH₃) | 157.75 (C₄), 154.49 (C=O), 146.61 (C₆), 121.50 (q, CF₃), 115.85 (C₃), 114.19 (CN), 101.34 (C₅), 20.41 (CH₃) | arabjchem.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule. For a related compound, 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, the IR spectrum shows characteristic absorption bands. The carbonyl group (C=O) of the pyridone ring exhibits a strong stretching vibration in the range of 1640–1705 cm⁻¹. The stretching vibration of the methoxy group (O-CH₃) is typically observed around 1200–1250 cm⁻¹. The presence of a nitrile group (C≡N) in this derivative gives rise to a sharp absorption band at approximately 2200–2210 cm⁻¹.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Carbonyl (Pyridone) | C=O stretch | ~1640–1705 | |

| Methoxy | O-CH₃ stretch | ~1200–1250 | |

| Nitrile | C≡N stretch | ~2200–2210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectra of pyridinone derivatives are influenced by substituents and the solvent used. researchgate.net Generally, these compounds exhibit absorption maxima that are characteristic of their conjugated systems. For instance, studies on various pyridinone derivatives have shown that the position and intensity of the absorption bands are sensitive to the electronic nature of the substituents on the pyridinone ring. frontiersin.orgresearchgate.net

Mass Spectrometry (EI, ESI, HRMS-ESI)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS-ESI) are commonly employed. In the analysis of a related bicyclic photoisomer of a pyridone, the mass spectrum confirmed a non-dimeric structure by showing the correct molecular ion peak. clockss.org High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. wiley-vch.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. The crystal structures of several pyridinone derivatives have been determined, revealing important details about their solid-state conformation and packing. researchgate.netfrontiersin.orgresearchgate.net For example, the crystal structure of 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been elucidated, confirming its molecular geometry. researchgate.net These studies are crucial for understanding structure-activity relationships, particularly in the context of medicinal chemistry where the three-dimensional shape of a molecule dictates its biological activity. frontiersin.org

Tautomerism and Isomerization Studies of Pyridinones

Pyridinones can exist in different tautomeric forms, most commonly the keto (pyridinone) and enol (hydroxypyridine) forms. frontiersin.orgbyjus.com It is generally accepted that the pyridinone form is the more stable tautomer, especially under physiological conditions. frontiersin.org This equilibrium can be influenced by factors such as the solvent and the presence of substituents. libretexts.org

Isomerization reactions are also a key aspect of pyridinone chemistry. Photoisomerization of 2-pyridones can lead to the formation of bicyclic "Dewar pyridone" structures. clockss.org Additionally, the synthesis of pyridinone derivatives often involves isomerization steps. For example, a method for synthesizing 3-cyano-2-pyridinone derivatives includes a final isomerization step. arabjchem.org The study of these tautomeric and isomeric equilibria is essential for understanding the reactivity and stability of this compound and related compounds. acs.orgresearchgate.net

Lactam-Lactim Tautomerism

The phenomenon of tautomerism, the dynamic equilibrium between two interconverting isomers, is a fundamental characteristic of 2-pyridone structures. In the case of this compound, this manifests as a lactam-lactim equilibrium. The lactam form is this compound, and the lactim form is 2-hydroxy-4-methoxypyridine. This equilibrium is sensitive to solvent properties. The 2-hydroxypyridine (B17775) form possesses a hydroxyl group capable of hydrogen bonding, yet the 2-pyridone tautomer is more stabilized in solvents with high polarity. wuxibiology.com

The interconversion between these tautomers involves a proton transfer between the nitrogen and oxygen atoms within the molecule. rsc.org This process is of significant interest as it can influence the molecule's chemical reactivity, physical properties, and biological interactions. rsc.orgnih.gov Studies on related 2-pyridone systems have shown that the lactam form generally predominates in both solid and solution phases. nih.gov

Research on various pyridone derivatives indicates that the tautomeric equilibrium is influenced by substituents on the ring and the surrounding solvent environment. uni-muenchen.denih.govresearchgate.net For instance, in aqueous solutions, pyridinones predominantly exist in the lactam form, with water molecules facilitating the proton transfer between the tautomers. nih.gov While direct spectroscopic studies specifically detailing the tautomeric equilibrium constants for this compound are not extensively documented in the provided results, the general principles of 2-pyridone tautomerism are well-established.

The equilibrium between the lactam and lactim forms can be investigated using various spectroscopic techniques, including UV/Vis, 1H-NMR, and 13C-NMR spectroscopy, often with the aid of N-methyl and O-methyl "fixed" derivatives to represent the pure lactam and lactim forms, respectively. researchgate.net Computational studies, such as those using ab initio methods, have also been employed to predict the relative stabilities of the tautomers. For the parent 2-pyridone, theoretical calculations suggest the lactam form is slightly more stable than the lactim form in the gas phase. wayne.edu

The following table summarizes the general findings on the tautomerism of 2-pyridone derivatives, which provides a framework for understanding the behavior of this compound.

| Tautomeric Form | General Stability Characteristics | Influencing Factors |

| Lactam (2-pyridone) | Generally the predominant form in solid and solution phases. nih.gov More stabilized in polar solvents. wuxibiology.com | Solvent polarity, presence of hydrogen-bonding solvents (e.g., water). wuxibiology.com |

| Lactim (2-hydroxypyridine) | Can be favored under certain conditions, such as in the gas phase for the parent compound. wayne.edu | Substituent effects on the pyridine ring. uni-muenchen.deresearchgate.net |

Detailed experimental data on the precise tautomeric ratio for this compound in various solvents would require specific spectroscopic analysis. However, based on the established behavior of similar compounds, the lactam form is expected to be the major species in most common solvents.

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental in probing the properties of pyridinone systems. A key area of investigation for 2(1H)-pyridinones is their keto-enol tautomerism. core.ac.uk These studies often employ a combination of experimental and computational methods to understand the spectroscopic properties of novel 2(1H)-pyridones. For instance, investigations have revealed that while many pyridone derivatives are virtually non-fluorescent in solution, they can become modestly fluorescent in the solid state. core.ac.uk

Parallel quantum mechanical DFT calculations have been used to support experimental findings on the reactivity and alkylation of related pyrimidine (B1678525) structures, such as 4-methoxy-2(1H)-pyrimidinone, providing insights into the electronic factors governing their chemical behavior. researchgate.net Such studies are essential for predicting the outcomes of chemical reactions and understanding the stability of different isomers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the electronic structure and properties of 4-methoxy-2(1H)-pyridinone and its analogs. Researchers commonly employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netresearchgate.net

DFT studies provide valuable data on several key parameters:

Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) are calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net For related structures, it has been shown that the electron-donating 4-methoxy group can raise the HOMO energy, potentially enhancing susceptibility to electrophilic attack. smolecule.com

Molecular Electrostatic Potential (MEP): MEP maps are generated to identify the electron-rich and electron-deficient regions of a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The table below summarizes properties of pyridinone derivatives investigated using DFT calculations.

| Property Investigated | Method/Functional | Basis Set | Key Findings | Reference(s) |

| Geometric Parameters | DFT/B3LYP, CAMB3LYP | 6-311++G(d,p) | Good agreement between calculated and experimental geometric parameters. | researchgate.net |

| HOMO-LUMO Gap | DFT/B3LYP | 6-31G(d,p) | Methoxy (B1213986) substituents increase electron density and can enhance reactivity. | |

| NMR Chemical Shifts | GIAO approach with DFT | 6-311++G(d,p) | Calculated ¹H and ¹³C NMR shifts are consistent with experimental data. | researchgate.net |

| Non-linear Optical (NLO) Properties | DFT/B3LYP | 6-311++G(d,p) | Dimeric structures can show significantly enhanced NLO activity compared to monomers. | researchgate.net |

| Fukui Function | Mulliken Population Analysis | 6-311++G(d,p) | Predicts reactive sites for nucleophilic and electrophilic attacks. | researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools for studying how pyridinone-based ligands interact with biological macromolecules. These studies are central to drug discovery, providing insights into the binding modes and affinities of potential inhibitors for various therapeutic targets.

Derivatives of the 4-methoxy-2-pyridinone core have been investigated as inhibitors for several enzymes and receptors. Docking simulations place the ligand into the active site of a target protein, calculating a score that estimates binding affinity and predicting key intermolecular interactions. mdpi.com For example, pyridinone derivatives have been modeled as inhibitors of:

Enhancer of zeste homolog 2 (EZH2): The pyridone core is a prevalent structural feature in EZH2 inhibitors, highlighting its importance for high-affinity binding. acs.org

HIV Reverse Transcriptase: Molecular modeling has shown that the pyridinone ring can fit into allosteric sites, with the lactam NH group forming a crucial hydrogen bond with amino acid residues like Lys101. nih.gov

Bacterial Topoisomerases: The 2-pyridone scaffold is a known inhibitor of bacterial topoisomerases. brieflands.com

Acetylcholinesterase (AChE): In the design of novel AChE inhibitors for Alzheimer's disease, docking studies revealed that the benzyloxy moiety of certain pyridinone derivatives plays a role similar to the benzylpiperidine group of the drug donepezil. nih.gov

The table below summarizes some targets for which pyridinone derivatives have been evaluated using molecular docking.

| Compound Class | Biological Target | Key Interactions Observed in Docking | Reference(s) |

| Pyridinone-indole analogues | EZH2 | High-affinity binding driven by the pyridone motif. | acs.org |

| 4-Cycloalkyloxypyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Hydrogen bond between lactam NH and Lys101; interactions with Leu100 and Val106. | nih.gov |

| Pyridinone-quinazoline hybrids | Various cancer cell lines (MCF-7, HeLa) | π-interaction with key residues like Ile53; H-bonds with Asn100, Tyr57. | frontiersin.org |

| 4-Pyridone derivatives | Plasmodium falciparum cytochrome bc1 | Docking scores suggest good binding affinity, indicating potential as antimalarials. | mdpi.com |

| 3-Hydroxypyridin-4-one derivatives | Acetylcholinesterase (AChE) | Hydrophobic interactions with Trp285, Tyr340; π-cation interactions with Phe294, Trp85. | nih.gov |

Structure-Activity Relationship (SAR) Modeling

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For the pyridinone scaffold, SAR studies have guided the modification of derivatives to enhance their potency and selectivity against various biological targets.

Key SAR findings for pyridinone derivatives include:

The 4-Position is Critical: In a study of 4-hydroxy-2-pyridones as antituberculosis agents, replacing the 4-hydroxy group with a 4-methoxy group led to a reduction in potency, indicating the sensitivity of biological activity to substitution at this position. researchgate.net

The Pyridone Core is Essential: The pyridone motif is often crucial for activity. In the development of EZH2 inhibitors, the pyridone core was identified as vital for high-affinity binding. acs.org Similarly, in studies of anti-HIV agents, the pyridinone motif engaged in a critical hydrogen bond with the target protein. nih.gov

Substituents Drive Potency: In a series of antimalarial 4-pyridone derivatives, activity was explained by a combination of descriptors including electronic potential, dipole moment, partition coefficient (ClogP), and molar refractivity (MR). mdpi.com Modifying substituents based on these models led to the design of compounds with predicted higher activity. For instance, replacing a chlorine atom with a methoxy group was predicted to increase antimalarial activity. mdpi.com

N-Substitution Modulates Properties: For EZH2 inhibitors based on a pyridone-indole core, modifying the N-substituent on an attached piperidine (B6355638) ring had profound effects on cellular potency, selectivity, and pharmacokinetic properties. acs.org

The following table highlights key SAR insights for various pyridinone series.

| Compound Series | Biological Target | Key SAR Finding | Reference(s) |

| 4-Hydroxy-2-pyridones | Mycobacterium tuberculosis | Changing the 4-hydroxy group to a 4-methoxy group, or altering the core to pyranone or quinolinone, reduced potency. | researchgate.net |

| Indole-based pyridones | EZH2 | The pyridone-indole core was optimized; modifications to the piperidine N-substituent significantly impacted cellular potency. | acs.org |

| 4-Pyridone derivatives | P. falciparum (antimalarial) | Antimalarial activity correlates with electronic potential, dipole moment, ClogP, and molar refractivity. | mdpi.com |

| 2-Pyridone analogues | Hepatitis B Virus (HBV) | N-aryl derivatives exhibited better anti-HBV activity than N-alkyl derivatives. | frontiersin.org |

| Pyridin-2(1H)-ones | HIV Reverse Transcriptase | Small substituents at the N-3 position positively influenced activity. | nih.gov |

Studies on Electronic Properties and Solvatochromism

The electronic properties of this compound derivatives, particularly dye molecules, have been investigated through their solvatochromic behavior. Solvatochromism is the change in the color of a substance (and thus its UV-visible absorption spectrum) when it is dissolved in different solvents. nih.govresearchgate.net

These studies reveal that the position of the maximum absorption band (λmax) of pyridone dyes is highly dependent on solvent polarity, refractive index, and hydrogen bonding capabilities. researchgate.net Many arylazo pyridone dyes exist in an equilibrium between azo and hydrazone tautomeric forms, and this equilibrium is influenced by both the solvent and the nature of the substituents on the arylazo component. nih.govarabjchem.org

Computational methods, such as DFT in conjunction with the Polarizable Continuum Model (PCM), are often used to complement experimental findings and interpret the observed solvent effects on UV-vis spectra. core.ac.uk The electronic transitions are typically intramolecular charge-transfer (ICT) in nature. The stability of the ground and excited states can be altered by the solvent, leading to either a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum. For example, in some arylazo pyridone dyes, increasing solvent polarity leads to a hypsochromic shift, suggesting stabilization of the ground state over the excited state. nih.gov

The table below shows the solvatochromic effect on the absorption maximum (λmax) for a representative 5-arylazo-6-hydroxy-4-(4-methoxyphenyl)-3-cyano-2-pyridone dye in various solvents.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Reference |

| Cyclohexane | 2.02 | 412 | researchgate.net |

| Dioxane | 2.21 | 422 | researchgate.net |

| Chloroform | 4.81 | 426 | researchgate.net |

| Ethyl Acetate | 6.02 | 420 | researchgate.net |

| Acetone | 20.7 | 421 | researchgate.net |

| Ethanol (B145695) | 24.6 | 426 | researchgate.net |

| Methanol | 32.7 | 423 | researchgate.net |

| Acetonitrile | 37.5 | 415 | researchgate.net |

| Dimethylformamide (DMF) | 36.7 | 433 | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 436 | researchgate.net |

Biological and Medicinal Chemistry Applications of 4 Methoxy 2 1h Pyridinone Derivatives

Pharmacological Activities and Therapeutic Potential

Derivatives of 4-methoxy-2(1H)-pyridinone have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. Their therapeutic potential is most notably explored in the context of oncology, where they have been developed as inhibitors of various enzymes crucial to cancer cell proliferation and survival.

Anticancer Activity

The core structure of this compound has proven to be a valuable starting point for the design of potent anticancer agents. By targeting key proteins and pathways involved in tumorigenesis, these derivatives have shown significant promise in preclinical studies. Their mechanisms of action are diverse, encompassing the inhibition of critical cellular enzymes such as kinases, histone deacetylases, and isocitrate dehydrogenases.

Kinase inhibition is a well-established strategy in cancer therapy, and this compound derivatives have been successfully developed to target several members of this enzyme family.

c-Src Kinase: Src family kinases (SFKs), and particularly the prototype c-Src kinase, are often overexpressed in various human cancers, making them a key target for anticancer drug development. A series of pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase. Among them, compound 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one demonstrated the highest inhibition with an IC50 value of 12.5μM. nih.gov Further studies on this compound showed no significant inhibitory activity against EGFR, MAPK, and PDK, suggesting a degree of selectivity for c-Src kinase. nih.gov

PIM-1 Kinase: The PIM kinases are a family of serine/threonine kinases that play a role in cell cycle progression, apoptosis, and cell survival. Research has shown that O-alkylation of the 2-oxo group in certain 2-pyridone derivatives can enhance their anticancer activity. Specifically, derivatives containing a 6-methoxy quinoline and an O-ethyl group were found to be potent inhibitors of PIM-1 kinase, exhibiting significant antitumor activity against various cancer cell lines. ijmphs.com

Met Kinase: The c-Met receptor tyrosine kinase is another important target in oncology, as its aberrant activation is linked to tumor growth, invasion, and metastasis. Pyrrolopyridine-pyridinone based compounds have been investigated as inhibitors of Met kinase. imrpress.com In a notable example of multi-target inhibition, a hybrid molecule, compound 2m , was designed to inhibit both c-Met kinase and histone deacetylase (HDAC). This dual inhibitor displayed a potent IC50 value of 0.71 nM against c-Met kinase. ijmphs.com

Protein Tyrosine Kinases (PTKs): The broader family of protein tyrosine kinases is a major focus of anticancer research. Quinazoline-conjugated pyridinones have been designed as potential PTK inhibitors, highlighting the flexibility of the pyridinone scaffold in targeting this large and diverse enzyme class. imrpress.com

| Compound | Target Kinase | IC50 Value |

|---|---|---|

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | 12.5 μM nih.gov |

| Compound 2m | c-Met Kinase | 0.71 nM ijmphs.com |

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov

A novel series of dual c-Met/HDAC bifunctional inhibitors was developed by merging the pharmacophores of known inhibitors for each target. Within this series, compound 2m emerged as a highly potent molecule, inhibiting HDAC1 with an IC50 value of 38 nM. ijmphs.com This compound also demonstrated potent antiproliferative activities against EBC-1 and HCT-116 cancer cell lines. ijmphs.com

In another study, a new class of indole acylhydrazone derivatives of 4-pyridinone was introduced as potential HDAC inhibitors. nih.gov These compounds were evaluated for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating concentration-dependent activity. Molecular docking studies were also performed to confirm the initial structure-enzyme interactions on HDAC2. nih.gov

| Compound | Target HDAC | IC50 Value |

|---|---|---|

| Compound 2m | HDAC1 | 38 nM ijmphs.com |

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) have been identified as key oncogenic drivers in several malignancies, including glioma and acute myeloid leukemia. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. Consequently, inhibitors of mutant IDH enzymes are of significant therapeutic interest.

A medicinal chemistry campaign identified a series of potent pyrid-2-one inhibitors of mutant IDH1 (mIDH1). Structure-activity relationship (SAR) studies revealed that small alkoxy substituents on the aryl group attached to the pyridone nitrogen were beneficial for potency. Pyridinone–thiohydantoin and pyridinone-quinolinone derivatives have also been developed as effective inhibitors of mutant IDH1. imrpress.com These efforts aim to reduce the levels of the oncometabolite 2-HG and provide a therapeutic benefit in IDH-mutated cancers. imrpress.com

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. While the pyridinone scaffold has been explored for the inhibition of various kinases, its role in directly modulating the MAPK pathway appears limited based on current research. For instance, the potent c-Src kinase inhibitor 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one was specifically tested for activity against MAPK and was found to have no significant effect at the highest tested concentration. nih.gov This suggests that not all pyridinone-based kinase inhibitors interact with the MAPK signaling pathway.

Ribonucleotide reductase (RR) is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. As such, RR is a long-standing target for the development of anticancer drugs. While various classes of compounds, including nucleoside analogs, have been developed as RR inhibitors, there is currently a lack of specific research documenting this compound derivatives as direct inhibitors of this enzyme.

Cytotoxic Effects on Tumor Cell Lines (e.g., HepG2, MCF-7)

The antiproliferative effects of pyridinone derivatives have been evaluated against various cancer cell lines, including human liver hepatoblastoma (HepG2) and breast adenocarcinoma (MCF-7) cells. researchgate.net Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, with their efficacy being dependent on the specific structural modifications of the pyridinone core. researchgate.net

In one study, the cytotoxic effects of 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one were assessed. The compound was found to be more active in inhibiting cancer cell proliferation than its corresponding pyridine (B92270) analogue. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) were calculated to be 4.5 µM for the HepG2 cell line and 6.3 µM for the MCF-7 cell line. researchgate.net Generally, HepG2 cells appeared to be more sensitive to treatment with this pyridone derivative compared to MCF-7 cells. researchgate.net The broader class of 4-hydroxy-2-pyridone alkaloids has also demonstrated notable cytotoxicity across various tumor cell lines, with IC₅₀ values ranging from 1.76 to 49.13 μM. nih.gov

Cytotoxicity of a Pyridinone Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | researchgate.net |

| MCF-7 (Breast Cancer) | 6.3 ± 0.4 | researchgate.net |

Antimicrobial Properties

The 4(1H)-pyridinone ring is considered a significant pharmacophore in the development of antimicrobial agents. asianpubs.org Derivatives of this scaffold have been reported to possess a wide spectrum of bioactivities, including both antibacterial and antifungal properties. researchgate.netresearchgate.net

The antibacterial profile of 4(1H)-pyridinone derivatives varies significantly based on their specific chemical structures. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

One study investigating newly synthesized 4-pyridinone derivatives found that most of the tested compounds exhibited antimicrobial activity against the Gram-negative bacterium Escherichia coli. asianpubs.orgresearchgate.net However, in the same study, none of the compounds were found to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. asianpubs.orgresearchgate.net

In contrast, other research has identified different 4-pyridone derivatives as potent inhibitors of the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis. nih.gov These specific derivatives exhibited strong antibacterial activity against 30 clinical isolates of methicillin-resistant S. aureus (MRSA), with MIC₉₀ values of 0.5 and 2 µg/mL for the two most potent compounds. nih.gov Furthermore, certain 4-hydroxy-2-pyridone alkaloids have demonstrated broad inhibitory activity against S. aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µM, while showing no significant activity against E. coli. nih.gov

Antibacterial Activity of Pyridinone Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Pyridone Derivatives (FabI inhibitors) | Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 µg/mL (MIC₉₀) | nih.gov |

| 4-Hydroxy-2-pyridone Alkaloids | S. aureus & MRSA | 1.56 - 6.25 µM | nih.gov |

| 4-Hydroxy-2-pyridone Alkaloids | E. coli | No obvious activity at 50 µM | nih.gov |

| Various 4-Pyridinone Derivatives | E. coli | Active | asianpubs.orgresearchgate.net |

| Various 4-Pyridinone Derivatives | S. aureus | Inactive | asianpubs.orgresearchgate.net |

The 4-hydroxy-2-pyridone scaffold is a structural motif found in a number of natural products with diverse biological effects, including antifungal activity. researchgate.net Several derivatives of 4(1H)-pyridinone have been investigated for their potential to inhibit the growth of pathogenic fungi. researchgate.net For instance, some synthesized pyridinone compounds have demonstrated antifungal activities against Candida albicans that are comparable to the standard antifungal drug ketoconazole. researchgate.net However, not all derivatives exhibit this property. In a study of certain 4-hydroxy-2-pyridone alkaloids, no obvious inhibitory activity was observed against Candida albicans and Candida glabrata at a concentration of 50 µM. nih.gov This highlights the structural specificity required for potent antifungal effects within this class of compounds.

Antiviral Activity (e.g., Anti-HIV, Anti-HBV)

The pyridinone scaffold has proven to be a particularly fruitful starting point for the development of potent antiviral agents, especially against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Pyridinone derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical components of antiretroviral therapy for HIV-1. nih.govacs.org These compounds specifically target the HIV-1 reverse transcriptase (RT) enzyme, a key player in the viral replication cycle. nih.gov Structural and computational studies have shown that pyridinone analogues adopt a characteristic "butterfly" conformation within the NNRTI binding pocket of the enzyme. researchgate.net

Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones have been synthesized and evaluated for their biological activity as NNRTIs. nih.gov One of the most potent inhibitors identified, a trans-isomer designated as compound 26-trans, exhibited highly potent activity against wild-type HIV-1. nih.gov This compound was also highly effective against a panel of HIV-1 strains with mutations that confer resistance to other reverse transcriptase inhibitors. nih.gov

Anti-HIV-1 Activity of NNRTI Compound 26-trans

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 26-trans | EC₅₀ (Effective Concentration) | 4 nM | nih.gov |

| SI (Selectivity Index) | 75,000 | nih.gov |

The main protease (Mpro or 3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net The 2-pyridone scaffold has been identified as a promising pharmacophore for the design of small molecules that can inhibit this critical enzyme. nih.gov

In silico molecular modeling studies have been conducted to investigate the potential of natural products containing the 2-pyridone moiety as SARS-CoV-2 Mpro inhibitors. nih.gov These computational analyses predicted that all thirty-three of the investigated 2-pyridone-containing compounds could bind to the active site of the Mpro enzyme, in close proximity to the catalytic dyad composed of histidine-41 and cysteine-145. nih.gov This binding is predicted to inhibit the protease's function, thereby disrupting the viral life cycle. These findings suggest that 2-pyridone derivatives are a promising structural class for the development of novel treatments for COVID-19. nih.gov

Anti-inflammatory and Analgesic Activities

Several series of 4(1H)-pyridinone derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov These studies have demonstrated that compounds from this class exhibit significant activity in established preclinical models of inflammation and pain. nih.govnih.gov

In evaluations for analgesic properties, typically using the acetic acid-induced writhing test in mice, various 1,3-disubstituted and 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were found to be active. nih.govnih.gov The analgesic effect of these compounds was shown to be comparable, and in some cases superior, to that of the standard non-steroidal anti-inflammatory drug (NSAID) aspirin (acetylsalicylic acid). nih.govnih.gov

The anti-inflammatory profile of these derivatives has been assessed using the carrageenan-induced rat paw edema model. nih.govnih.gov In this assay, the synthesized compounds demonstrated potent anti-inflammatory activity, which was found to be comparable or even higher than that of indomethacin, a widely used NSAID. nih.gov

Table 2: Preclinical Anti-inflammatory and Analgesic Activity of 4(1H)-Pyridinone Derivatives

| Compound Series | Analgesic Model | Analgesic Activity (vs. Standard) | Anti-inflammatory Model | Anti-inflammatory Activity (vs. Standard) |

| 1,3-disubstituted 4(1H)-pyridinones | Acetic acid-induced writhing (mice) | Comparable to Aspirin. nih.gov | Carrageenan-induced paw edema (rat) | Comparable to Indomethacin. nih.gov |

| 1,2,5-trisubstituted 4(1H)-pyridinones | Acetic acid-induced writhing (mice) | Higher than Acetyl Salicylic Acid. nih.gov | Carrageenan-induced paw edema (rat) | Higher than Indomethacin. nih.gov |

Cardiotonic Effects (e.g., Phosphodiesterase 3 (PDE3) Inhibition)

The pyridinone scaffold is present in a number of molecules that exhibit a broad range of biological activities, including cardiotonic effects. nih.govresearchgate.netnih.gov Cardiotonic agents are substances that increase the force of contraction of the heart muscle. One of the key mechanisms for achieving this effect is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in a positive inotropic (contractility-enhancing) effect.

While structurally related heterocyclic compounds, such as 4,5-dihydropyridazinones, have been extensively studied and identified as potent and selective inhibitors of PDE3, specific research detailing the PDE3 inhibitory activity of this compound derivatives is not extensively covered in the available literature. nih.gov However, the general class of pyridinone-containing compounds is recognized for its potential cardiotonic properties. nih.govresearchgate.net

Iron Chelating Properties

Hydroxypyridinones, particularly 3-hydroxy-4-pyridinones, are a well-established class of iron chelators. researchgate.netsemanticscholar.org They function as bidentate ligands that bind with high affinity and selectivity to trivalent iron (Fe³⁺). semanticscholar.org The chelating action is conferred by the ortho arrangement of a hydroxyl group and a ketone group on the N-heterocyclic ring. semanticscholar.org

The efficacy of these compounds as iron chelators is often quantified by their pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. A higher pFe³⁺ value indicates a greater affinity for iron. The clinically used oral iron chelator Deferiprone is itself a 1,2-dimethyl-3-hydroxy-4-pyridinone. semanticscholar.org

Research has focused on synthesizing new hydroxypyridinone derivatives with improved iron-chelating capabilities. One such derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has demonstrated a pFe³⁺ value of 22.0. rsc.orgresearchgate.net This is notably higher than that of Deferiprone (pFe³⁺ = 20.6), indicating a superior iron-binding affinity. rsc.orgresearchgate.net The enhanced chelating ability of this derivative is attributed in part to tautomeric changes and a lower protonation constant of the hydroxyl group. rsc.orgresearchgate.net Studies on various hexadentate ligands derived from hydroxypyridinones have also shown their significant potential as iron-scavenging agents. rsc.org

Table 3: Iron (Fe³⁺) Chelating Affinity of Hydroxypyridinone Derivatives

| Compound Name | Class | pFe³⁺ Value |

| Deferiprone | 3-Hydroxy-4-pyridinone | 20.6 |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 3-Hydroxy-4-pyridinone | 22.0 |

Inhibition of Gastric Acid Secretion

The inhibition of gastric acid secretion is a key therapeutic strategy for managing acid-related gastrointestinal disorders. The primary pharmacological targets for this purpose are the histamine H₂-receptors and the H⁺,K⁺-ATPase proton pump in parietal cells. nih.gov Drugs such as H₂-receptor antagonists and proton pump inhibitors (PPIs) are potent inhibitors of acid secretion. nih.govnih.gov While a wide variety of chemical scaffolds have been explored for this activity, specific studies detailing the role or efficacy of this compound derivatives in the inhibition of gastric acid secretion are not prominently featured in the scientific literature found.

Other Biological Activities

The pyridinone core is a versatile pharmacophore, and its derivatives have been investigated for a wide array of biological activities beyond those previously detailed. nih.govresearchgate.net These diverse activities underscore the importance of the pyridinone scaffold in medicinal chemistry.

Antimicrobial and Antifungal Activity : 4-hydroxy-2-pyridone alkaloids and related synthetic derivatives have been shown to possess antibacterial and antifungal properties. innovareacademics.in Fluorescent 3-hydroxy-4-pyridinone chelators have also been investigated as antibacterial agents against Gram-positive strains. nih.gov

Antiviral Activity : The pyridinone structure is found in compounds with activity against various viruses. For example, some derivatives have shown inhibitory activity against the Hepatitis B virus (HBV). nih.gov Specifically, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one was identified as a modest inhibitor of HBV-DNA replication. nih.gov Other derivatives have been explored as potential anti-HIV agents. researchgate.netinnovareacademics.in

Antitumor Activity : Numerous 2-pyridone derivatives have been synthesized and evaluated for anticancer properties, with some natural products like Fredericamycin A and Camptothecin containing this core structure. researchgate.netnih.gov

Phytotoxic Activity : Certain pyridin-2(1H)-one derivatives have demonstrated phytotoxic (herbicidal) activity, showing selective effects against dicotyledonous plant species. mdpi.com

Enzyme Inhibition : Besides PDE3, pyridinone derivatives have been explored as inhibitors of other enzymes, such as α-glucosidase. nih.gov

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of compounds derived from the this compound scaffold is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, are crucial for optimizing lead compounds into potent and selective drug candidates. These investigations systematically explore how modifications to the pyridinone core, including the nature and position of various substituents and the compound's stereochemistry, impact its pharmacological effects.

Influence of Substituent Patterns on Pharmacological Properties

The pattern of substituents on the pyridinone ring has a significant effect on the pharmacological properties and therapeutic applications of its derivatives. mdpi.com The five derivable positions on the pyridinone scaffold offer extensive opportunities for chemical modification, allowing for fine-tuning of a compound's biological activity. mdpi.com

Research into 4(1H)-pyridone derivatives as antimalarial agents has provided detailed SAR insights. For example, optimization of a pyridine lead compound by GlaxoSmithKline (GSK) involved a thorough SAR study on the 4(1H)-pyridone scaffold, focusing on the C2, C3, C5, and C6 positions. acs.org A key finding was that halogenation at the C3 position significantly enhanced both in vitro and in vivo antimalarial activity compared to unsubstituted analogues. acs.org Further development of diaryl ether substituted 4-pyridones, derived from the anticoccidial drug clopidol, led to compounds with over 500-fold improvement in IC50 for inhibiting Plasmodium falciparum in vitro. acs.org

In the context of antiviral activity, modifications at the C3, C4, and C6 positions of the pyridinone ring have been shown to be critical. mdpi.com Similarly, for anti-HBV agents based on a 2-pyridinone core, preliminary SAR studies indicated that N-aryl derivatives displayed superior activity against HBV-DNA replication compared to N-alkyl derivatives. mdpi.com

For other therapeutic targets, specific substituent patterns have also been identified as being important. SAR analysis of pyridin-2(1H)-one derivatives as urease inhibitors suggests that electron-releasing groups are important for modulating biological activity. frontiersin.org In the development of agents for Alzheimer's disease, a series of N-phenyl-3-methoxy-4-pyridinone derivatives were designed as dual H3 receptor antagonists and β-amyloid aggregation inhibitors. mdpi.com The introduction of an alkyloxy moiety into the 4-pyridinone ring was a key modification to prevent potential metabolism seen in the parent 3-hydroxy-4-pyridinone compound. mdpi.com

The table below summarizes the observed influence of substituent modifications on the pharmacological properties of various pyridone derivatives.

| Therapeutic Area | Scaffold Position | Substituent Effect | Resulting Activity |

| Antimalarial | C3 | Halogenation | Significantly improved in vitro and in vivo activity. acs.org |

| Antimalarial | Diaryl ether side chain | Optimization from clopidol | >500-fold improvement in IC50 against P. falciparum. acs.org |

| Antiviral (HIV) | C3, C4, C6 | Various modifications | Crucial for antiviral activity. mdpi.com |

| Antiviral (HBV) | N1 | Aryl group vs. Alkyl group | N-aryl derivatives exhibited better anti-HBV activity. mdpi.com |

| Urease Inhibition | General | Electron-releasing groups | Important for modulating biological activity. frontiersin.org |

| Alzheimer's Disease | C3 | Methoxy (B1213986) group | Avoided metabolic issues of parent hydroxy group. mdpi.com |

Importance of Chirality for Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Biological systems, such as enzymes and receptors, are themselves chiral, and thus often interact stereospecifically with drug molecules. This "lock-and-key" concept means that one enantiomer may fit perfectly into a biological target and elicit a desired response, while the other may be less active, inactive, or even cause unwanted side effects. mdpi.com

While specific studies focusing exclusively on the chirality of this compound derivatives are not extensively detailed in the reviewed literature, the principles of stereoselectivity are broadly applicable. The synthesis of chiral, non-racemic 2,3-disubstituted 2,3-dihydro-4(1H)-pyridones has been a subject of chemical research, indicating the importance of accessing stereochemically pure compounds for evaluation. researchgate.net The development of molybdenum-catalyzed asymmetric allylic alkylation to produce enantioenriched compounds further underscores the drive to control stereochemistry during synthesis. acs.org This method allows for the creation of scaffolds with specific three-dimensional arrangements, which is critical for producing therapeutically valuable molecules. acs.org

Evidence from related heterocyclic structures reinforces the importance of chirality. In a study of new chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which share a substituted nitrogen-containing heterocyclic core, a clear difference in antimicrobial activity was observed between enantiomers. The (R)-enantiomers displayed greater antimicrobial potency against Gram-positive bacteria than their (S)-counterparts. This demonstrates that stereochemistry can be a critical determinant of biological function in this class of compounds.